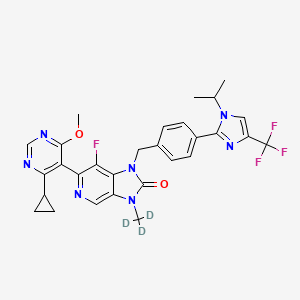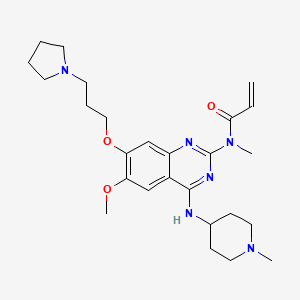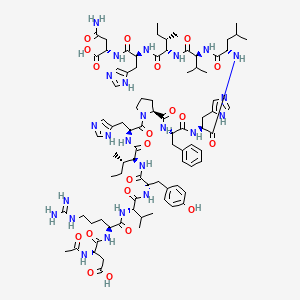
Hsd17B13-IN-64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-64 is a hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) inhibitor. This compound has shown significant potential in the study of liver diseases, metabolic diseases, and cardiovascular diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-64 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it is likely that the production involves large-scale organic synthesis techniques, including the use of reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-64 primarily undergoes reactions typical of hydroxysteroid dehydrogenase inhibitors. These reactions include oxidation and reduction processes, where the compound interacts with nicotinamide adenine dinucleotide (phosphate) (NAD+(P)/NAD(P)H)-dependent oxidoreductases .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NAD+ or NADP+ as cofactors. The reactions typically occur under physiological conditions, such as those found in liver cells .
Major Products
The major products formed from the reactions involving this compound are typically the oxidized or reduced forms of steroidal substrates. These products are crucial in the study of metabolic pathways and disease mechanisms .
Scientific Research Applications
Hsd17B13-IN-64 has a wide range of scientific research applications:
Chemistry: Used to study the biogenesis and metabolism of steroid and non-steroid substrates.
Biology: Helps in understanding the role of lipid droplet-associated proteins in liver diseases.
Medicine: Potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Industry: Used in the development of novel therapeutic agents for liver diseases
Mechanism of Action
Hsd17B13-IN-64 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the progression of liver diseases such as NAFLD and NASH. The molecular targets include the active site residues of HSD17B13 and its NAD+ cofactor .
Comparison with Similar Compounds
Similar Compounds
- HSD17B13-IN-1
- HSD17B13-IN-2
- HSD17B13-IN-3
Uniqueness
Hsd17B13-IN-64 is unique due to its high potency and selectivity for HSD17B13. It has an IC50 of ≤ 0.1 μM for estradiol, making it a highly effective inhibitor. This compound also shows significant potential in reducing liver inflammation and fibrosis, which sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H13Cl3N4O3 |
|---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[(3-chloropyridin-2-yl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H13Cl3N4O3/c22-12-3-2-6-25-17(12)9-28-10-26-15-4-1-5-16(18(15)21(28)31)27-20(30)11-7-13(23)19(29)14(24)8-11/h1-8,10,29H,9H2,(H,27,30) |
InChI Key |
QDTISCHRMRFVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)






![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)
